

AZD1940: A Technical Overview of its Mechanism of Action

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Compound of Interest		
Compound Name:	AZD1940	
Cat. No.:	B1665937	Get Quote

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Introduction

AZD1940, also known as ART-2713 or NEO-1940, is a peripherally selective cannabinoid agonist developed by AstraZeneca for the treatment of neuropathic pain.[1] As a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), AZD1940 was designed to leverage the analgesic properties of cannabinoid receptor activation while minimizing the central nervous system (CNS) side effects associated with traditional cannabinoid therapies.[1] [2] Preclinical studies demonstrated promising analgesic effects in models of inflammatory and neuropathic pain, with low brain uptake of the compound.[2] However, clinical trials in humans revealed a lack of significant analgesic efficacy and the emergence of unexpected, centrally-mediated cannabinoid side effects, leading to the discontinuation of its development.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of AZD1940, including its molecular targets, signaling pathways, and the experimental methodologies used to characterize it.

Core Mechanism of Action: A Dual Agonist at Peripheral Cannabinoid Receptors

AZD1940 is a potent, orally active full agonist at both the CB1 and CB2 receptors.[2] These receptors are G protein-coupled receptors (GPCRs) that are key components of the endocannabinoid system. The analgesic effects of **AZD1940** in preclinical models were



primarily attributed to its action on peripheral CB1 receptors located on nociceptive neurons.[3] [4]

The activation of these peripherally located CB1 and CB2 receptors by **AZD1940** leads to the inhibition of nociceptive signaling. This is achieved through the modulation of ion channels and the suppression of pro-inflammatory mediator release.

Quantitative Data Summary

The following table summarizes the available quantitative data for **AZD1940**, providing key metrics for its binding affinity and functional activity at human cannabinoid receptors.

Parameter	Receptor	Value	Species	Reference
pKi	Human CB1	7.93	Human	[MedchemExpre ss]
рКі	Human CB2	9.06	Human	[MedchemExpre ss]
Brain-Plasma Partition Coefficient (Kp)	-	0.04	Rat	[ScienceDirect]
Maximum Brain Radioactivity Concentration (% of injected dose)	-	0.7%	Cynomolgus Monkey	[PubMed]

Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

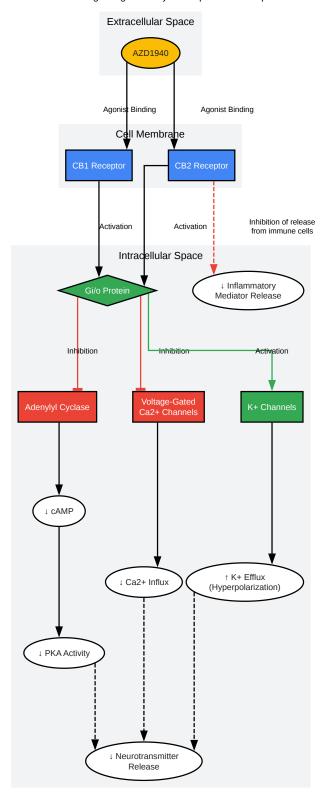
Signaling Pathways

AZD1940, upon binding to peripheral CB1 and CB2 receptors on nociceptive neurons and immune cells, initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G proteins (Gai/o).



Peripheral Cannabinoid Receptor Signaling in Nociception

AZD1940 Signaling Pathway in Peripheral Nociception





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Caption: **AZD1940** activates peripheral CB1/CB2 receptors, leading to reduced neuronal excitability.

Experimental Protocols

Detailed experimental protocols for the characterization of **AZD1940** are not extensively available in the public domain. However, based on standard pharmacological practices for cannabinoid receptor ligands, the following methodologies are typically employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for its target receptor.

Objective: To determine the affinity of **AZD1940** for CB1 and CB2 receptors.

General Protocol:

- Membrane Preparation: Membranes are prepared from cells stably expressing human CB1 or CB2 receptors.
- Assay Buffer: A suitable buffer, such as Tris-HCl with BSA, is used.
- Radioligand: A radiolabeled cannabinoid receptor agonist or antagonist (e.g., [³H]CP55,940)
 is used at a concentration near its Kd.
- Competition Binding: Increasing concentrations of unlabeled AZD1940 are incubated with the membranes and the radioligand.
- Incubation: The reaction is incubated to allow binding to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Detection: The radioactivity retained on the filters is measured using a scintillation counter.



 Data Analysis: The IC50 (concentration of AZD1940 that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

[35S]GTPyS Functional Assays

This functional assay measures the activation of G proteins following receptor agonism.

Objective: To determine the potency (EC50) and efficacy of **AZD1940** as an agonist at CB1 and CB2 receptors.

General Protocol:

- Membrane Preparation: As described for the radioligand binding assay.
- Assay Buffer: A buffer containing GDP, MgCl₂, and NaCl is used.
- Incubation: Membranes are incubated with increasing concentrations of AZD1940 in the presence of [35S]GTPyS.
- Separation: The reaction is terminated, and bound [35S]GTPyS is separated from unbound by filtration.
- Detection: The amount of [35S]GTPyS bound to the G proteins is quantified by scintillation counting.
- Data Analysis: The concentration-response curve is plotted to determine the EC50 and the maximal effect (Emax) relative to a standard full agonist.

In Vivo Models of Neuropathic and Inflammatory Pain

Preclinical efficacy of AZD1940 was assessed in rodent models of pain.

Neuropathic Pain Models (e.g., Chronic Constriction Injury - CCI):

- Surgery: The sciatic nerve of an anesthetized rodent is loosely ligated.
- Behavioral Testing: After a recovery period, mechanical allodynia (pain response to a nonpainful stimulus) is assessed using von Frey filaments, and thermal hyperalgesia



(exaggerated response to a painful stimulus) is measured using a radiant heat source.

• Drug Administration: **AZD1940** is administered (e.g., orally), and behavioral testing is repeated at various time points.

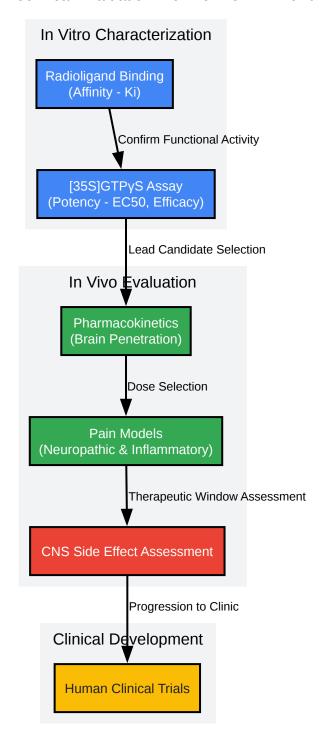
Inflammatory Pain Models (e.g., Complete Freund's Adjuvant - CFA):

- Induction of Inflammation: CFA is injected into the paw of a rodent, inducing a localized inflammation.
- Behavioral Testing: Paw withdrawal thresholds to mechanical and thermal stimuli are measured to assess hyperalgesia.
- Drug Administration: **AZD1940** is administered, and its effect on the inflammatory pain response is evaluated.

Experimental Workflow for Preclinical Evaluation



Preclinical Evaluation Workflow for AZD1940



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Caption: A typical workflow for the preclinical assessment of a drug candidate like AZD1940.



Conclusion

AZD1940 is a well-characterized peripherally selective CB1/CB2 receptor full agonist. Its mechanism of action revolves around the activation of peripheral cannabinoid receptors, leading to the inhibition of nociceptive signaling through canonical Gi/o-coupled pathways. While it demonstrated efficacy in preclinical pain models, its clinical development was halted due to a lack of analgesic effect and the appearance of central side effects in humans. The study of **AZD1940** has provided valuable insights into the complexities of translating preclinical findings in the cannabinoid field to clinical outcomes and underscores the challenges in developing peripherally restricted drugs that completely avoid central effects.

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